molecular formula C12H16N2O2 B13479293 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13479293
M. Wt: 220.27 g/mol
InChI Key: JMXGBGGRGUEHMT-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H16N2O2 It is a pyrimidine derivative, characterized by the presence of a cyclopentyl group at the 2-position, an ethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentanone derivative, the synthesis may proceed through a series of steps involving alkylation, condensation, and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid
  • 2-Cyclopentyl-4-propylpyrimidine-5-carboxylic acid
  • 2-Cyclopentyl-4-butylpyrimidine-5-carboxylic acid

Uniqueness

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group at the 4-position may influence its reactivity and interaction with biological targets differently, making it a compound of particular interest in research.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-cyclopentyl-4-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-2-10-9(12(15)16)7-13-11(14-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

JMXGBGGRGUEHMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2CCCC2

Origin of Product

United States

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